molecular formula C9H15NOS B14513159 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine CAS No. 62620-16-0

4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine

Cat. No.: B14513159
CAS No.: 62620-16-0
M. Wt: 185.29 g/mol
InChI Key: MQDCCQRLFAWXFQ-UHFFFAOYSA-N
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Description

4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine is a chemical compound with the molecular formula C9H15NOS It is a derivative of morpholine, a heterocyclic amine, and contains a prop-2-yn-1-yl group attached to a sulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-bromoethyl prop-2-yn-1-yl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-yn-1-yl)morpholine: Lacks the sulfanyl ethyl group.

    4-(2-Propyn-1-yl)morpholine: Another name for 4-(Prop-2-yn-1-yl)morpholine.

    4-Propargylmorpholine: Another name for 4-(Prop-2-yn-1-yl)morpholine.

Uniqueness

4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine is unique due to the presence of both the prop-2-yn-1-yl group and the sulfanyl ethyl chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

62620-16-0

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

4-(2-prop-2-ynylsulfanylethyl)morpholine

InChI

InChI=1S/C9H15NOS/c1-2-8-12-9-5-10-3-6-11-7-4-10/h1H,3-9H2

InChI Key

MQDCCQRLFAWXFQ-UHFFFAOYSA-N

Canonical SMILES

C#CCSCCN1CCOCC1

Origin of Product

United States

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